molecular formula C10H15N5O4 B10952389 (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-(propanoyloxy)ethanimidamide

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-(propanoyloxy)ethanimidamide

Cat. No.: B10952389
M. Wt: 269.26 g/mol
InChI Key: KWGGBLXZPSUPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(PROPIONYLOXY)ETHANIMIDAMIDE is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a pyrazole ring substituted with nitro and methyl groups, linked to an ethanimidamide moiety with a propionyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(PROPIONYLOXY)ETHANIMIDAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Nitration and Methylation: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid, followed by methylation using methylating agents like methyl iodide.

    Formation of the Ethanimidamide Moiety: The ethanimidamide moiety is introduced through the reaction of the nitrated and methylated pyrazole with ethyl chloroformate and ammonia.

    Introduction of the Propionyloxy Group: Finally, the propionyloxy group is added via esterification using propionic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(PROPIONYLOXY)ETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups on the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(PROPIONYLOXY)ETHANIMIDAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(PROPIONYLOXY)ETHANIMIDAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(ACETOXY)ETHANIMIDAMIDE: Similar structure but with an acetoxy group instead of a propionyloxy group.

    (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(BUTYROXY)ETHANIMIDAMIDE: Similar structure but with a butyroxy group instead of a propionyloxy group.

Uniqueness

The uniqueness of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(PROPIONYLOXY)ETHANIMIDAMIDE lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propionyloxy group may confer distinct properties compared to its analogs, affecting its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C10H15N5O4

Molecular Weight

269.26 g/mol

IUPAC Name

[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] propanoate

InChI

InChI=1S/C10H15N5O4/c1-4-9(16)19-13-8(11)5-14-7(3)10(15(17)18)6(2)12-14/h4-5H2,1-3H3,(H2,11,13)

InChI Key

KWGGBLXZPSUPAC-UHFFFAOYSA-N

Isomeric SMILES

CCC(=O)O/N=C(/CN1C(=C(C(=N1)C)[N+](=O)[O-])C)\N

Canonical SMILES

CCC(=O)ON=C(CN1C(=C(C(=N1)C)[N+](=O)[O-])C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.